Furaltadone hydrochloride
Overview
Description
Furaltadone Hydrochloride is a synthetic antibiotic belonging to the nitrofuran class. It was first introduced in 1958 and has been used primarily for its antibacterial and antiprotozoal properties. This compound is particularly effective against a variety of bacterial infections and has been utilized in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furaltadone Hydrochloride is synthesized through a series of chemical reactions involving the formation of a 5-nitrofuran ring. The hydrochloride salt is isolated by suspending the base in alcohol and adding concentrated hydrochloric acid solution. The resulting precipitate is filtered and recrystallized from 80% alcohol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Furaltadone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of various oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Furaltadone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of nitrofuran derivatives.
Biology: Investigated for its effects on bacterial DNA and cellular processes.
Medicine: Utilized in the treatment of bacterial infections, particularly urinary tract infections.
Industry: Employed in environmental studies to monitor water quality and contamination sources.
Mechanism of Action
Furaltadone Hydrochloride exerts its effects by interfering with bacterial nucleic acid synthesis. Upon entering bacterial cells, it undergoes metabolic activation, forming reactive intermediates that damage microbial DNA. These intermediates lead to DNA strand breaks, inhibiting replication and transcription processes essential for bacterial survival .
Comparison with Similar Compounds
- Furazolidone
- Nitrofurantoin
- Nitrofurazone
Comparison: Furaltadone Hydrochloride is unique due to its specific structure and the presence of a 5-nitrofuran ring. While similar compounds like Furazolidone and Nitrofurantoin also belong to the nitrofuran class, this compound has distinct pharmacokinetic properties and a broader spectrum of activity against certain bacterial strains .
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVFZXMDMUIGB-FJUODKGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139-91-3 (Parent) | |
Record name | Furaltadone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
360.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-51-4, 3759-92-0 | |
Record name | 2-Oxazolidinone, 5-(morpholinomethyl)-3-((5-nitrofurfurylidene)amino)-, L-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furaltadone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURALTADONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Q02H7JT2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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